molecular formula C10H9F3N2 B13257040 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile

Cat. No.: B13257040
M. Wt: 214.19 g/mol
InChI Key: QUWSCCMBFICRIS-UHFFFAOYSA-N
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Description

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile (C₁₀H₉F₃N₂) is a benzonitrile derivative featuring a trifluoromethyl group at position 2 and an ethylamino substituent at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in agrochemicals and pharmaceuticals .

Properties

Molecular Formula

C10H9F3N2

Molecular Weight

214.19 g/mol

IUPAC Name

4-(ethylamino)-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H9F3N2/c1-2-15-8-4-3-7(6-14)9(5-8)10(11,12)13/h3-5,15H,2H2,1H3

InChI Key

QUWSCCMBFICRIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzonitrile derivatives, which can be achieved using reagents such as Umemoto’s reagents

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds.

Scientific Research Applications

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The ethylamino group may participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogues and their properties:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Properties/Applications Reference
4-(Ethylamino)-2-(trifluoromethyl)benzonitrile Ethylamino (-NHCH₂CH₃) C₁₀H₉F₃N₂ 220.19 Enhanced solubility (basic amine); potential medicinal use
4-Nitro-2-(trifluoromethyl)benzonitrile Nitro (-NO₂) C₈H₃F₃N₂O₂ 232.12 High reactivity; intermediate in synthesis
4-Methoxy-2-(trifluoromethyl)benzonitrile Methoxy (-OCH₃) C₉H₆F₃NO 201.15 Electron-donating; stable under acidic conditions
4-((1R,2R)-2-Hydroxycyclohexyl)-2-(trifluoromethyl)benzonitrile Cyclohexanol moiety C₁₄H₁₅F₃NO 284.27 Chiral center; potential use in enantioselective catalysis
4-(3,4,4-Trimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Thioxoimidazolidinone C₁₅H₁₃F₃N₃OS 340.34 Androgen receptor antagonist; anticancer activity

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The nitro group (e.g., 4-nitro analogue) increases electrophilicity, making the compound reactive toward nucleophilic substitution. This is advantageous in synthesizing derivatives but may reduce metabolic stability .
  • Electron-Donating Groups: Methoxy and ethylamino groups stabilize the aromatic ring via resonance or inductive effects. Methoxy derivatives (e.g., ) exhibit improved stability in acidic media, while ethylamino’s basicity enhances solubility in polar solvents .
  • Bulkier Substituents: Cyclohexanol () and thioxoimidazolidinone () groups introduce steric hindrance, affecting binding to biological targets. For example, thioxoimidazolidinone derivatives show potent androgen receptor antagonism due to complementary steric interactions .

Biological Activity

4-(Ethylamino)-2-(trifluoromethyl)benzonitrile, a compound with the molecular formula C₁₀H₉F₃N₂, is gaining attention in the field of medicinal chemistry due to its potential biological activities. The presence of the ethylamino and trifluoromethyl groups enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications.

  • Molecular Weight : 214.19 g/mol
  • Structure : The compound consists of a benzonitrile core with an ethylamino group and a trifluoromethyl group. This unique arrangement influences its chemical reactivity and biological activity.

Research indicates that 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile may interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is believed to enhance the compound's efficacy by facilitating interactions with hydrophobic regions of proteins, which is crucial for modulating their activity.

Anticancer Properties

Studies have shown that compounds similar to 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile exhibit significant anticancer activity. For instance, related compounds have been tested against various cancer cell lines, demonstrating inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

  • Case Study : A related compound was evaluated in LNCaP-AR xenograft models, showing a dose-dependent inhibition of tumor growth. The tumor inhibition rates at different dosages were reported as follows:
    • 5 mg/kg : 58.9% inhibition
    • 15 mg/kg (q.d.) : 96.9% inhibition compared to control .

Enzyme Inhibition

The nitrile functional group in compounds like 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile has been shown to mimic carbonyl groups in various enzymatic reactions, potentially acting as a hydrogen bond acceptor. This property enhances the pharmacokinetic profile of such compounds, making them effective inhibitors for enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

The structural modifications of related compounds significantly influence their biological activity. For example, the introduction of different substituents on the benzonitrile core can lead to variations in potency against specific targets:

CompoundSubstituentIC50 (μM)Activity
Compound ATrifluoromethyl0.15High
Compound BEthylamino0.83Moderate
Compound CHydroxyl1.51Low

Pharmacological Applications

The potential applications of 4-(Ethylamino)-2-(trifluoromethyl)benzonitrile extend beyond oncology. Its lipophilic nature allows for better membrane permeability, making it suitable for targeting various diseases including metabolic disorders and inflammation-related conditions.

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